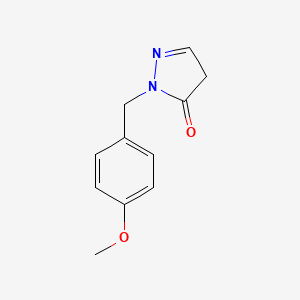

1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one

CAS No.: 821016-25-5

Cat. No.: VC17288013

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821016-25-5 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one |

| Standard InChI | InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-5,7H,6,8H2,1H3 |

| Standard InChI Key | RDXMBFOQVILFPM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)CC=N2 |

Introduction

Chemical Characteristics and Structural Insights

Molecular Architecture

The compound features a pyrazol-5(4H)-one ring system, where the 1-position is substituted with a 4-methoxybenzyl group (Figure 1). The hydrochloride salt form has the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.701 g/mol . Key physicochemical parameters include a calculated exact mass of 239.082535 and a topological polar surface area (PSA) of 53.07 Ų, indicative of moderate solubility .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 239.701 g/mol |

| Exact Mass | 239.082535 |

| Topological Polar Surface Area | 53.07 Ų |

| LogP | 2.905 |

The free base form (without hydrochloride) would correspond to C₁₁H₁₃N₃O₂, though experimental data for this form remains less documented.

Spectroscopic Characterization

In its hydrochloride form, nuclear magnetic resonance (NMR) studies reveal distinct signals:

-

¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyrazole-H), 7.12–6.84 (m, aromatic protons), 5.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) .

-

¹³C NMR: Peaks at δ 160.1 (C=O), 158.9 (aromatic C-O), and 55.2 (OCH₃) .

Synthesis and Derivative Development

Core Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A seminal method involves:

-

Starting Material: 1-(4-Methoxybenzyl)-1H-indole-3-carbohydrazide .

-

Reagents: Ethyl ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile.

Table 2: Representative synthesis yields

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| Ethyl 5-amino-1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazole-4-carboxylate | 83 | 135–137 |

| 1-(1-(4-Methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 68 | 186–188 |

Debenzylation and Side Reactions

Heating with acetylacetone in ethanol induces debenzylation, yielding (3,5-dimethyl-1H-pyrazol-1-yl)(1H-indol-3-yl)methanone . This reactivity underscores the lability of the 4-methoxybenzyl group under prolonged thermal stress.

Pharmacological Evaluation

Antitumor Activity

Derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one exhibit promising anticancer profiles:

-

In vitro MTT assays against lung (A549, PC-9) and melanoma (A375) cell lines showed IC₅₀ values <30 μM for select analogs .

-

Mechanism: Preliminary data suggest topoisomerase II inhibition, though detailed mechanistic studies are pending .

Table 3: Anticancer activity of key derivatives

| Compound | A549 IC₅₀ (μM) | PC-9 IC₅₀ (μM) |

|---|---|---|

| 4-[(1H-Indol-3-yl)methylene]-1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole-5-one | 28.4 | 25.1 |

| 4-{4-[(1-Benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid | 31.2 | 26.8 |

Analytical and Regulatory Considerations

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods for purity assessment typically employ:

-

Column: C18 reverse-phase

-

Mobile Phase: Acetonitrile/water (70:30 v/v)

Regulatory Status

Under the Harmonized System (HS), the compound falls under 2933199090, attracting a 6.5% MFN tariff . Safety data sheets (SDS) remain proprietary, necessitating caution in handling.

Future Directions and Challenges

Optimization Strategies

-

Bioisosteric Replacement: Substituting the 4-methoxybenzyl group with trifluoromethyl or heteroaromatic moieties may enhance blood-brain barrier penetration.

-

Prodrug Development: Esterification of the pyrazolone carbonyl could improve oral bioavailability.

Unresolved Questions

-

Metabolic Fate: Hepatic clearance pathways remain uncharacterized.

-

Target Engagement: Proteomics studies are needed to identify direct protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume